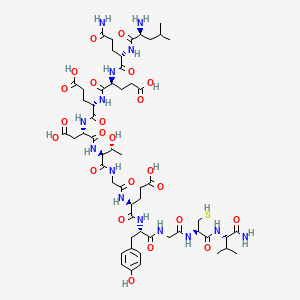
H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 is a peptide consisting of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (Leu) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (Gln) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the final peptide product.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC are used in substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
In chemistry, peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 are used as building blocks for more complex molecules. They serve as models for studying protein folding and interactions.
Biology
In biological research, this peptide can be used to study cellular processes, signal transduction, and enzyme-substrate interactions. It can also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
Medically, peptides are explored for their potential as therapeutic agents. They can act as hormones, enzyme inhibitors, or antimicrobial agents. The specific sequence of This compound may have unique biological activities that make it suitable for drug development.
Industry
In the industrial sector, peptides are used in the production of cosmetics, food additives, and as catalysts in chemical reactions. Their ability to form stable structures makes them valuable in various applications.
Mechanism of Action
The mechanism of action of peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary, but common mechanisms include:
Receptor Binding: Peptides can bind to cell surface receptors, initiating signal transduction pathways.
Enzyme Inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.
Antimicrobial Activity: Some peptides can disrupt microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A peptide with a similar sequence but different biological activity.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with structural similarities.
Uniqueness
The uniqueness of H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 lies in its specific amino acid sequence, which determines its biological activity and potential applications. The presence of cysteine allows for the formation of disulfide bonds, adding stability and functionality to the peptide.
Properties
Molecular Formula |
C55H84N14O23S |
|---|---|
Molecular Weight |
1341.4 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H84N14O23S/c1-24(2)18-29(56)47(84)63-31(10-14-37(57)72)50(87)64-32(12-16-41(77)78)51(88)65-33(13-17-42(79)80)52(89)67-35(20-43(81)82)53(90)69-45(26(5)70)55(92)60-22-38(73)61-30(11-15-40(75)76)49(86)66-34(19-27-6-8-28(71)9-7-27)48(85)59-21-39(74)62-36(23-93)54(91)68-44(25(3)4)46(58)83/h6-9,24-26,29-36,44-45,70-71,93H,10-23,56H2,1-5H3,(H2,57,72)(H2,58,83)(H,59,85)(H,60,92)(H,61,73)(H,62,74)(H,63,84)(H,64,87)(H,65,88)(H,66,86)(H,67,89)(H,68,91)(H,69,90)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,44+,45+/m1/s1 |
InChI Key |
KQDCOOBOCDFMSN-TXOBTHGUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)C)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















